ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate chemical structure and properties
ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate chemical structure and properties
An In-Depth Technical Guide to Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate: A Keystone Scaffold for Modern Drug Discovery
Introduction: The Privileged Core of Imidazo[1,2-a]pyrazine
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The imidazo[1,2-a]pyrazine core is a prominent member of this class.[1] This fused heterocyclic system is a structural analogue of deazapurines and is endowed with a rich array of pharmacological activities.[2] Derivatives have shown significant potential as antibacterial, anti-inflammatory, antioxidant, and anticancer agents.[2][3] The versatility of this scaffold makes it a focal point for the development of novel therapeutics, including potent and selective enzyme inhibitors.[2][4]
This guide provides a detailed technical overview of ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate , a key synthetic intermediate. The strategic placement of the bromine atom and the ethyl ester group makes this molecule a highly versatile building block, enabling chemists to readily explore chemical space and develop new molecular entities with tailored biological functions. We will delve into its chemical structure, properties, synthesis, reactivity, and its pivotal role in the drug development pipeline.
Chemical Identity and Structure
A precise understanding of a molecule's structure and its identifiers is fundamental for any research and development endeavor.
Nomenclature and Identifiers
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IUPAC Name: ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate
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CAS Number: 2442597-52-4[5]
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Molecular Formula: C₉H₈BrN₃O₂[6]
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Molecular Weight: 270.08 g/mol [5]
Structural Representation
The molecule consists of a fused imidazo[1,2-a]pyrazine bicyclic system. A bromine atom is substituted at the C2 position of the imidazole ring, and an ethyl carboxylate group is attached to the C5 position of the pyrazine ring.
Caption: General synthetic scheme for imidazo[1,2-a]pyrazines.
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Step 1: Bromination: The synthesis would likely start with the regioselective bromination of an ethyl aminopyrazine-carboxylate precursor using an electrophilic bromine source like N-Bromosuccinimide (NBS). The directing effects of the amino and ester groups on the pyrazine ring are critical for achieving the desired regiochemistry. [2]* Step 2: Cyclocondensation: The resulting bromo-aminopyrazine intermediate undergoes a cyclocondensation reaction with a two-carbon electrophile, such as chloroacetaldehyde or glyoxal. This reaction forms the fused imidazole ring, yielding the final imidazo[1,2-a]pyrazine core. [4]
Chemical Reactivity and Synthetic Utility
The true power of ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate lies in its dual reactivity, offering two orthogonal handles for chemical modification.
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C2-Bromine Atom: The bromine atom at the C2 position is strategically placed for a variety of transition-metal-catalyzed cross-coupling reactions. This site is electron-deficient, making it susceptible to reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents, which is a cornerstone of modern medicinal chemistry for exploring Structure-Activity Relationships (SAR). [7]* C5-Ethyl Ester: The ethyl ester at the C5 position can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This carboxylic acid is a versatile functional group that can be converted into amides, esters, or other functionalities. Amide bond formation, in particular, is a crucial reaction in drug development for linking molecular fragments and modulating physicochemical properties. [4]
Applications in Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a validated pharmacophore present in numerous biologically active molecules. Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate serves as an ideal starting point for accessing novel derivatives.
Therapeutic Targets
Derivatives of the imidazo[1,2-a]pyrazine core have demonstrated activity against a diverse set of biological targets:
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Enzyme Inhibitors: The scaffold has been used to develop highly potent and selective inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway, which is a promising target for cancer immunotherapy. [4]* Ion Channel Modulators: Imidazo[1,2-a]pyrazines have been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the TARP γ-8 protein, a target for neurological disorders. [7]* Kinase Inhibitors: The scaffold is found in inhibitors of various kinases, which are critical targets in oncology. [2]* Antimicrobial and Antioxidant Agents: Various derivatives have shown promising antibacterial, antifungal, and free-radical scavenging activities. [2]
Role as a Core Building Block
The compound's utility is best visualized as a central hub in a drug discovery workflow.
Caption: Workflow illustrating the use of the title compound as a scaffold.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common and powerful method for C-C bond formation, using a bromo-imidazo[1,2-a]pyrazine as the electrophile. This protocol is adapted from procedures for analogous compounds. [4] Objective: To couple an arylboronic acid to the C2 position of the imidazo[1,2-a]pyrazine core.
Materials:
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Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate (1.0 equiv)
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Arylboronic acid (1.5 equiv)
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Palladium catalyst, e.g., PdCl₂(dppf) (0.1 equiv)
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Base, e.g., K₂CO₃ (2.0 equiv)
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Solvent: Dioxane/H₂O mixture (e.g., 20:1 v/v)
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Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
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Reaction Setup:
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Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
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To a flame-dried reaction vial, add ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate, the arylboronic acid, and K₂CO₃.
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Inerting the System:
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Rationale: Thorough removal of oxygen is essential for catalytic efficiency and reproducibility.
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Seal the vial with a septum and purge with nitrogen or argon for 5-10 minutes.
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Solvent and Catalyst Addition:
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Rationale: Dioxane is an excellent solvent for dissolving the organic reagents, while the presence of water is often necessary to facilitate the transmetalation step and dissolve the inorganic base. PdCl₂(dppf) is a robust, air-stable precatalyst suitable for a wide range of Suzuki couplings.
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Under a positive pressure of inert gas, add the dioxane/H₂O solvent mixture via syringe.
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Add the PdCl₂(dppf) catalyst to the mixture.
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Reaction Execution:
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Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
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Place the sealed vial in a preheated oil bath at 90-100 °C.
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Stir the reaction mixture vigorously for the required time (typically 4-16 hours).
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Monitoring the Reaction:
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Rationale: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the tracking of the consumption of the starting material and the formation of the product.
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Periodically take small aliquots from the reaction mixture to monitor its progress.
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Work-up and Purification:
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Rationale: The work-up procedure removes the catalyst, inorganic salts, and excess reagents. Column chromatography provides the final, purified product.
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
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Conclusion
Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its stable yet reactive nature, combined with the proven biological relevance of its core scaffold, makes it an invaluable asset for medicinal chemists. The ability to perform selective modifications at two distinct points on the molecule provides a robust platform for generating novel compound libraries, accelerating the journey from a chemical scaffold to a potential therapeutic candidate. As researchers continue to explore new biological targets, versatile building blocks like this will remain at the forefront of the quest for new medicines.
References
- ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Journal of Medicinal Chemistry. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors.
- ACS Medicinal Chemistry Letters. (2018).
- PubMed. (2026). Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- TSI Journals. (2018).
- CymitQuimica.
- J&K Scientific.
- Sigma-Aldrich.
- BLDpharm.
- Huateng Pharma.
- CymitQuimica.
- Organic & Biomolecular Chemistry.
- ResearchG
- PMC. (2023).
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